molecular formula C12H18N4OS B2803389 1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920250-41-5

1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Katalognummer B2803389
CAS-Nummer: 920250-41-5
Molekulargewicht: 266.36
InChI-Schlüssel: FUBYLLVNYWXFCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar regions .

Wissenschaftliche Forschungsanwendungen

Antileukemic Agent: Imatinib

Imatinib, a well-known tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The synthesis of imatinib involves the key intermediate N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide , which is derived from our compound. Imatinib targets the BCR-ABL fusion protein and inhibits its activity, leading to apoptosis of leukemic cells. Its success story underscores the importance of our compound in cancer therapy .

FLT3 and CDK Inhibition

Our compound exhibits excellent FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) inhibition. FLT3 inhibitors are crucial in treating acute myeloid leukemia (AML), where FLT3 mutations are common. Additionally, CDK inhibitors play a role in cell cycle regulation and cancer treatment. Further research into these pathways could reveal novel therapeutic strategies .

Antiproliferative Activity

The compound’s antiproliferative properties make it relevant in oncology research. Investigating its effects on cell growth, apoptosis, and cell cycle progression could yield valuable insights. Researchers have explored its impact on various cancer cell lines, including breast, lung, and colon cancer .

Neurological Disorders: Neuroprotection and Neuroinflammation

Given its structural features, our compound may have implications in neuroprotection and neuroinflammation. Neurodegenerative diseases like Alzheimer’s and Parkinson’s involve inflammation and oxidative stress. Investigating whether our compound modulates these processes could be promising .

Drug Delivery Systems

The piperazine moiety in our compound can serve as a linker for drug delivery systems. Researchers have explored piperazine-based prodrugs to enhance drug solubility, stability, and targeted delivery. Our compound’s properties could contribute to innovative drug delivery strategies.

Wirkmechanismus

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, many drugs that contain a piperazine ring act on the central nervous system, while pyrimidine derivatives are often involved in inhibiting cell growth and replication .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Some piperazine and pyrimidine derivatives are used as drugs and are generally safe under the right conditions, but others can be toxic or have undesirable side effects .

Zukünftige Richtungen

The future directions for research on a compound like this would likely depend on its biological activity. If it shows promise as a drug, for example, researchers might focus on optimizing its structure to improve its effectiveness, reduce side effects, or alter its pharmacokinetics .

Eigenschaften

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c1-14-5-7-15(8-6-14)16-10-4-2-3-9(10)11(18)13-12(16)17/h2-8H2,1H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBYLLVNYWXFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.